molecular formula C16H22N2OS B2402773 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2415454-27-0

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2402773
CAS No.: 2415454-27-0
M. Wt: 290.43
InChI Key: JQDZOLYPTPITKK-UHFFFAOYSA-N
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Description

The compound 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one features a unique hybrid structure combining an azetidine (4-membered nitrogen-containing ring) fused with an octahydrocyclopenta[c]pyrrole system and a thiophene-substituted ethanone moiety.

  • Azetidine: Known for metabolic stability and conformational rigidity, which may enhance receptor binding .
  • Thiophene: A sulfur-containing heterocycle that improves electronic properties and bioavailability compared to benzene analogs.
  • Octahydrocyclopenta[c]pyrrole: A bicyclic system that could influence solubility and steric interactions.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs and related derivatives offer insights into its hypothetical properties.

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-16(6-12-4-5-20-11-12)18-9-15(10-18)17-7-13-2-1-3-14(13)8-17/h4-5,11,13-15H,1-3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDZOLYPTPITKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[c]pyrrole Ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene and amines.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving azetidine precursors and suitable reagents.

    Thiophene Attachment: The thiophene moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridin-2(1H)-one Derivatives ()

Compounds such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile share the ethanone backbone and heterocyclic substituents. Key comparisons include:

Property Target Compound Pyridin-2(1H)-one Derivatives
Core Structure Azetidine + thiophene + ethanone Pyridine ring + ethanone substituents
Bioactivity Hypothetical: Potential CNS or antimicrobial activity Antioxidant (up to 79.05% DPPH scavenging), antibacterial
Substituent Effects Thiophene may enhance electronic interactions Bromophenyl/methoxyphenyl groups improve antioxidant efficacy
Synthesis Likely requires multi-step cyclization Cyclization with aldehydes and ammonium acetate

Key Insight : The target compound’s azetidine-thiophene system may offer greater metabolic stability than pyridin-2(1H)-one derivatives, but its bioactivity profile remains speculative without empirical data.

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a polycyclic framework. Comparisons include:

Property Target Compound Tetrahydroimidazo[1,2-a]pyridine Derivative
Structural Complexity Bicyclic azetidine-pyrrole system Fused imidazo-pyridine ring with ester groups
Physicochemical Traits Moderate solubility (thiophene) Low solubility (nitrophenyl, ester groups)
Characterization Likely uses NMR, IR, MS (similar methods) Confirmed via ¹H/¹³C NMR, HRMS

Key Insight : Both compounds require advanced spectroscopic validation, but the target compound’s smaller azetidine ring may reduce steric hindrance in biological targets.

Pyrrole- and Imidazole-Containing Ethanones ()

Compounds like 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one highlight the role of nitrogen heterocycles. Comparisons include:

Property Target Compound Compound
Heterocyclic Motif Octahydrocyclopenta[c]pyrrole + azetidine Dimethylpyrrole + imidazole thioether
Electronic Effects Thiophene enhances π-π stacking Triazole thioether may improve stability
Therapeutic Potential Unclear; possibly neuroactive Unreported, but imidazoles often target enzymes

Key Insight : The target compound’s thiophene moiety may offer stronger electronic interactions than the triazole-thioether system in .

Hypothetical Bioactivity and ADMET Profile

Based on structural analogs:

  • Antioxidant Activity: Unlikely to match pyridin-2(1H)-one derivatives (79.05% activity in ) due to lack of phenolic groups.
  • Antibacterial Potential: Moderate inhibition possible, as seen in ’s derivatives against S. aureus and E. coli .
  • Metabolic Stability : Azetidine’s rigidity may reduce hepatic clearance compared to larger heterocycles .

Biological Activity

The compound 1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one , identified by its CAS number 2415518-26-0, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies of this compound.

The molecular formula of the compound is C19H23N2OC_{19}H_{23}N_{2}O, and it has a molecular weight of 309.4 g/mol. The structure includes a thiophene moiety, which is known for its diverse biological activities, particularly in anticancer applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and the introduction of the thiophene group. The synthetic route often employs cyclization reactions using nitrogen-containing precursors and various catalysts to optimize yield and efficiency.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds incorporating thiophene rings have demonstrated broad-spectrum anticancer activity, with some achieving submicromolar growth inhibition values (GI50) against lung cancer cell lines such as A549 .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to established anticancer agents like taxanes, these compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Activation of Apoptotic Pathways : Studies have shown that certain derivatives can induce early apoptosis and activate caspases, which are crucial for programmed cell death .

Case Studies

  • In Vivo Studies : In a murine model, compounds similar to the target structure demonstrated reduced tumor growth compared to untreated controls. This highlights their potential as effective chemotherapeutics .
  • Cell Line Testing : A series of tests on various human cancer cell lines revealed that derivatives with thiophene groups exhibited high growth inhibition percentages (GI%) across multiple cancer types, suggesting a broad therapeutic window .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSubmicromolar GI50 values in A549 cell lines
Apoptosis InductionActivation of caspases 3, 8, and 9
Tumor Growth InhibitionSignificant reduction in murine models

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one?

Methodological Answer:
The synthesis typically involves multi-step protocols to construct the azetidine and octahydrocyclopenta[c]pyrrole moieties. Key steps include:

  • Ring Formation: Cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation, using solvents like DMF or toluene .
  • Coupling Reactions: Amide bond formation between the azetidine and cyclopenta[c]pyrrole groups via carbodiimide-mediated coupling (e.g., HOBt/TBTU) .
  • Thiophene Incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the thiophen-3-yl group to the ethanone backbone .
    Optimization Tips:
  • Control reaction temperature (0–60°C) and pH to minimize side products.
  • Use chromatography (silica gel or HPLC) for purification .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation and purity:

  • NMR Spectroscopy: 1H/13C NMR to confirm connectivity of the azetidine, cyclopenta[c]pyrrole, and thiophene moieties .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .
  • HPLC/UPLC: Assess purity (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography: Resolve stereochemistry of the bicyclic system, if single crystals are obtainable .

How can researchers assess the compound’s stability under various conditions?

Methodological Answer:
Stability studies should evaluate:

  • Thermal Stability: Heat samples to 40–80°C for 24–72 hours in sealed vials; monitor degradation via TLC or HPLC .
  • pH Sensitivity: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .
  • Light Sensitivity: Expose to UV/VIS light (300–800 nm) and track photodegradation products .
    Key Metrics:
  • Half-life (t1/2) under accelerated conditions.
  • Degradation pathways (e.g., hydrolysis of the azetidine ring) .

Advanced Research Questions

What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. To address:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Dose-Response Curves: Generate IC50/EC50 values across multiple replicates to confirm potency trends .
  • Metabolite Screening: Use LC-MS to identify active/inactive metabolites that may influence results .
    Case Study: Discrepancies in enzyme inhibition (e.g., kinase assays) may stem from ATP concentration differences; fix ATP levels at Km values .

How to design experiments to elucidate the enzyme inhibition mechanism?

Methodological Answer:

  • Kinetic Studies: Perform time-dependent inhibition assays (pre-incubate enzyme with compound) to distinguish competitive/non-competitive binding .
  • Docking Simulations: Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., cytochrome P450) .
  • Site-Directed Mutagenesis: Mutate putative binding residues (e.g., catalytic serine) and measure activity loss .
    Validation: Cross-validate computational predictions with SPR (surface plasmon resonance) for binding affinity (KD) .

What computational methods aid in predicting SAR for derivatives?

Methodological Answer:

  • QSAR Modeling: Use MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors in the azetidine ring) using Discovery Studio .
  • ADMET Prediction: SwissADME or pkCSM to prioritize derivatives with favorable bioavailability and low toxicity .
    Case Example: Modifying the thiophene substituents (e.g., 3-bromo vs. 3-methyl) can enhance target selectivity .

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